molecular formula C15H21NO2 B5914754 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide

2-cyclopentyl-N-(2-ethoxyphenyl)acetamide

Cat. No.: B5914754
M. Wt: 247.33 g/mol
InChI Key: NTEOAVNNFSPGOT-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-ethoxyphenyl)acetamide is an organic compound with the molecular formula C15H21NO2 It is characterized by the presence of a cyclopentyl group attached to an acetamide moiety, with an ethoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide typically involves the reaction of 2-ethoxyphenylacetic acid with cyclopentylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, where nucleophiles such as halides or thiols can replace the ethoxy group, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, nucleophilic reagents, appropriate solvents.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

2-cyclopentyl-N-(2-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as a therapeutic agent.

Comparison with Similar Compounds

  • 2-cyclopentyl-N-(4-ethoxyphenyl)acetamide
  • 2-cyclopentyl-N-[4-(methanesulfonamido)phenyl]acetamide

Comparison: 2-cyclopentyl-N-(2-ethoxyphenyl)acetamide is unique due to the position of the ethoxy group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For example, the 4-ethoxyphenyl derivative may exhibit different binding affinities and selectivities compared to the 2-ethoxyphenyl derivative. Similarly, the presence of a methanesulfonamido group in the other compound introduces additional functional groups that can alter its properties and applications.

Properties

IUPAC Name

2-cyclopentyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-14-10-6-5-9-13(14)16-15(17)11-12-7-3-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEOAVNNFSPGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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